

# Dextranomer/Hyaluronic Acid Copolymer: A Comparative Clinical Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



The following guide provides a comprehensive comparison of the clinical efficacy of **dextranomer**/hyaluronic acid (Dx/HA) copolymer with other therapeutic alternatives, supported by data from various clinical studies. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Dx/HA's performance in its primary indications.

#### **Efficacy in Vesicoureteral Reflux (VUR)**

**Dextranomer**/hyaluronic acid copolymer is a widely utilized bulking agent for the endoscopic treatment of vesicoureteral reflux (VUR), particularly in pediatric populations. Clinical studies have demonstrated its efficacy, though success rates can vary based on the grade of reflux, surgical technique, and patient-specific factors.[1][2]

#### **Comparative Efficacy Data**

The tables below summarize the quantitative outcomes from clinical trials comparing Dx/HA with other treatment modalities for VUR.

Table 1: **Dextranomer**/Hyaluronic Acid (Dx/HA) vs. Polyacrylate Polyalcohol Copolymer (PPC)



| Outcome Measure                      | Dextranomer/Hyalu<br>ronic Acid (Dx/HA)                       | Polyacrylate<br>Polyalcohol<br>Copolymer (PPC)                 | Study Notes                                                                                                                                                                                                                                                    |
|--------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Overall Success Rate<br>(per ureter) | 66.6% - 77.5%                                                 | 88.8% - 95.81% (after<br>third injection)                      | A meta-analysis indicated a higher complete reflux resolution with PPC.  [3] Another study showed a 63% success rate after the first injection for Dx/HA, which rose to nearly 93% after two procedures, while PPC achieved 93% after a single injection.  [4] |
| Success in High-<br>Grade Reflux     | Lower success rates in higher grades                          | Higher resolution rate compared to Dx/HA                       | One study noted a success rate of 57% for grade III, 37% for grade IV, and 46% for grade V with Dx/HA.  [5] A comparative study found PPC to be more effective in high-grade reflux.[3]                                                                        |
| Mean Injected Volume                 | 0.9 mL - 1.0 mL                                               | 0.5 mL                                                         | One study reported a statistically significant lower mean injected volume for PPC compared to Dx/HA.  [6]                                                                                                                                                      |
| Complications                        | Lower incidence of ureterovesical junction obstruction (UVJO) | Higher incidence of ureterovesical junction obstruction (UVJO) | While PPC showed a higher success rate, the risk of UVJO was                                                                                                                                                                                                   |



also noted to be higher, which could necessitate further surgical intervention. [3]

Table 2: **Dextranomer**/Hyaluronic Acid (Dx/HA) vs. Polyacrylamide Hydrogel (PAHG)

| Outcome Measure                                 | Dextranomer/Hyalu<br>ronic Acid (Dx/HA)                                                                 | Polyacrylamide<br>Hydrogel (PAHG)    | Study Notes                                                                                                                                      |
|-------------------------------------------------|---------------------------------------------------------------------------------------------------------|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Overall Success Rate (3 months post- injection) | 77.5%                                                                                                   | 73.1%                                | A prospective, non-<br>randomized study<br>found no statistically<br>significant difference<br>in success rates<br>between the two<br>agents.[7] |
| Mean Injected Volume                            | 1.0 mL                                                                                                  | 1.1 mL                               | The study noted a slightly higher mean injected volume for PAHG.[7]                                                                              |
| Adverse Events                                  | 2 patients developed<br>symptomatic ureteral<br>obstruction; 1 patient<br>with acute<br>pyelonephritis. | 1 patient with acute pyelonephritis. | The rates of adverse events were low in both groups.[7]                                                                                          |

Table 3: Long-Term Efficacy of **Dextranomer/Hyaluronic Acid (Dx/HA)** 



| Follow-up Period                                          | Success Rate                                                     | Key Findings                                                                                                                                                                                                              |
|-----------------------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1 Year                                                    | 74% (of ureters with initial success)                            | A retrospective review showed a significant failure rate at 1 year in patients who were initially cured, highlighting the need for continued follow-up.                                                                   |
| 2 to 7.5 Years                                            | 68% of patients had a positive response (grade I or less reflux) | A long-term follow-up study indicated that there was no deterioration in patients who responded positively to the initial treatment.[9] 96% of ureters free of reflux at 3-12 months remained free of dilating reflux.[9] |
| Median of 4.5 Years (in patients with neurogenic bladder) | 25% of patients remained free of VUR                             | Success rates were notably lower in this patient population, with many experiencing treatment failure and recurrence of reflux over the long term.[10]                                                                    |

### **Experimental Protocols**

The standard experimental protocol for the administration of **dextranomer**/hyaluronic acid copolymer for VUR involves the following key steps:

- Patient Selection: Patients, typically children, with documented vesicoureteral reflux (grades I-V) are enrolled. Exclusion criteria often include ongoing urinary tract infections and certain bladder abnormalities.
- Endoscopic Injection Procedure:
  - The patient is placed under general anesthesia.



- A cystoscope is introduced into the bladder.
- The affected ureteral orifice is identified.
- Using a specific needle, the Dx/HA copolymer is injected into the submucosal layer of the bladder wall, either beneath the ureteral orifice (subureteric injection technique - STING) or via a double hydrodistention implantation technique (double-HIT).[7][11]
- The goal is to create a "volcano" shaped mound that coapts the ureteral orifice, preventing the backflow of urine.
- Post-Procedure Follow-up:
  - A renal ultrasound is typically performed to rule out obstruction.
  - A voiding cystourethrogram (VCUG) is conducted at approximately 3 months post-injection to assess for the resolution of reflux.[7][12]
  - Long-term follow-up may include yearly renal ultrasounds and repeat VCUGs, especially if there are recurrent febrile urinary tract infections.[8][12]





Click to download full resolution via product page

VUR Treatment Workflow with Dx/HA



## **Efficacy in Stress Urinary Incontinence (SUI)**

**Dextranomer**/hyaluronic acid copolymer has also been investigated as a minimally invasive treatment for female stress urinary incontinence (SUI). The principle of action is similar to its use in VUR, where it acts as a bulking agent to increase coaptation, in this case, of the urethral mucosa.

#### **Comparative Efficacy Data**

Table 4: Dextranomer/Hyaluronic Acid (Dx/HA) for Stress Urinary Incontinence

| Outcome Measure                          | Result                                                                                                                   | Study Notes                                                                                                          |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Efficacy Rate                            | ~75%                                                                                                                     | A bibliographic review suggested this efficacy rate with a simple and reproducible technique.[13]                    |
| Long-Term Sustained<br>Response          | 57% (9 out of 16 patients)                                                                                               | A long-term follow-up study<br>(mean 6.5 years) showed a<br>sustained response in over<br>half of the patients.[14]  |
| Quality of Life (QoL)                    | Significant improvement in 7 of<br>10 domains of the King's<br>Health Questionnaire at 3<br>months, sustained at 1 year. | Treatment with Dx/HA led to significant improvements in both subjective QoL and objective incontinence measures.[15] |
| Comparison with Cross-linked<br>Collagen | 58% success rate at ≥6 months                                                                                            | A study comparing Dx/HA with cross-linked collagen found a higher success rate for collagen (71%).[16]               |

## **Experimental Protocols**

The protocol for SUI treatment with Dx/HA involves:



- Patient Selection: Women with urodynamically confirmed SUI who have not undergone previous invasive therapy are typical candidates.
- Injection Procedure:
  - The procedure is often performed on an outpatient basis.
  - The Dx/HA copolymer is injected transurethrally into the submucosa of the urethra.[15]
  - Multiple injections (e.g., 4 x 1.0 mL or 4 x 0.7 mL) are administered to achieve sufficient bulking.[15]
- Post-Procedure Follow-up:
  - Assessment of incontinence episodes and patient-reported outcomes using validated questionnaires (e.g., King's Health Questionnaire).[15]
  - Follow-up is typically conducted at 1, 3, 6, and 12 months.





Click to download full resolution via product page

#### **VUR Bulking Agent Outcome Comparison**

In conclusion, **dextranomer**/hyaluronic acid copolymer is an effective and well-tolerated treatment for vesicoureteral reflux, although its success rates may be lower than some newer agents like PPC, which in turn may carry a higher risk of certain complications. For stress urinary incontinence, it offers a minimally invasive option with reasonable long-term efficacy and significant improvements in quality of life. The choice of treatment should be based on a careful consideration of the potential benefits and risks for each individual patient.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Long-Term Clinical Outcomes and Parental Satisfaction After Dextranomer/Hyaluronic Acid (Dx/HA) Injection for Primary Vesicoureteral Reflux PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextranomer/hyaluronic acid for pediatric vesicoureteral reflux: systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of polyacrylate polyalcohol copolymer (PPC) and dextranomer/hyaluronic acid (Dx/HA) for treatment of vesicoureteral reflux. A systematic review and meta-analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of results of endoscopic correction of vesicoureteral reflux in children using two bulking substances: Dextranomer/hyaluronic acid copolymer (Deflux) versus polyacrylate-polyalcohol copolymer (Vantris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Effect of Injected Dextranomer/Hyaluronic Acid Copolymer Volume on Reflux Correction Following Endoscopic Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The outcomes of two different bulking agents (dextranomer hyaluronic acid copolymer and polyacrylate-polyalcohol copolymer) in the treatment of primary vesico-ureteral reflux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of dextranomer hyaluronic acid and polyacrylamide hydrogel in endoscopic treatment of vesicoureteral reflux: A comparative study PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term followup of dextranomer/hyaluronic acid injection for vesicoureteral reflux: late failure warrants continued followup PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term followup of children treated with dextranomer/hyaluronic acid copolymer for vesicoureteral reflux PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term followup after endoscopic treatment of vesicoureteral reflux with dextranomer/hyaluronic acid copolymer in patients with neurogenic bladder PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endoscopic injection of dextranomer hyaluronic acid copolymer for the treatment of vesicoureteral reflux in duplex ureters PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Endoscopic Injection of Dextranomer/Hyaluronic Acid as First Line Treatment in 851
   Consecutive Children with High Grade Vesicoureteral Reflux: Efficacy and Long-Term
   Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Periurethral injections of dextranomer/hyaluronic acid copolymer in the treatment of female stress urinary incontinence: description of the technique and bibliographic review] PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urethral injection for stress urinary incontinence: long-term results with dextranomer/hyaluronic acid copolymer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of stress urinary incontinence using a copolymer system: impact on quality of life PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dextranomer/Hyaluronic Acid Copolymer: A Comparative Clinical Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607078#efficacy-of-dextranomer-hyaluronic-acid-copolymer-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





